2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a methylisoxazole moiety, and a pyrimidin-4-ol core
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol typically involves multiple steps, starting with the formation of the pyrimidin-4-ol core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methylisoxazole moiety can be attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound's unique structure may offer therapeutic benefits, and it is being investigated for its potential as a drug candidate in treating various diseases.
Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Comparison with Similar Compounds
2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is unique due to its specific structural features, which distinguish it from other compounds in its class. Similar compounds include:
2-Cyclopropyl-6-(4-methylisoxazol-5-yl)pyrimidin-4-ol
2-Cyclopropyl-6-(3-methylisoxazol-4-yl)pyrimidin-4-ol
2-Cyclopropyl-6-(5-methylisoxazol-3-yl)pyrimidin-4-ol
These compounds share the cyclopropyl and pyrimidin-4-ol cores but differ in the position and substitution pattern of the isoxazole ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-4-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-8(5-12-16-6)9-4-10(15)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZWIARJLZLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=O)NC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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